Gallium(III) chloride (CAS: 13450-90-3) is a covalent metal halide that serves as a primary precursor for most gallium derivatives and as a reagent in organic synthesis.[1][2] It exists as a dimer (Ga₂Cl₆) in its solid state and is characterized by a low melting point (77.9 °C) and high solubility in a wide range of solvents, including nonpolar hydrocarbons, which is unusual for a metal halide.[1][2][3] These properties, combined with its nature as a moderately strong Lewis acid, make it a critical component in applications ranging from catalysis to the production of gallium-based semiconductors like GaN and GaAs.[4][5]
Substituting Gallium trichloride with other gallium halides (GaBr₃, GaI₃) or alternative Group 13 chlorides (AlCl₃, InCl₃) is often impractical due to significant differences in physical and chemical properties that directly impact processability and reactivity. For instance, GaCl₃'s low melting point (77.9 °C) compared to GaBr₃ (122 °C) and GaI₃ (212 °C) affects its handling and use in low-temperature processes.[3][6] Furthermore, its Lewis acidity is moderate, ranking below AlCl₃ but above InCl₃, which provides a unique catalytic activity profile essential for specific organic transformations where a stronger or weaker Lewis acid would lead to poor selectivity or yield.[2][7][8] Its distinct solubility in nonpolar solvents like n-dodecane, where AlCl₃ is insoluble, allows for selective extraction and purification processes that are not possible with other common metal chlorides.[9][10]
Gallium trichloride exhibits a significantly lower melting point and higher vapor pressure at lower temperatures compared to other gallium trihalides, making it a more efficient precursor for vapor-based processes. Its melting point of 77.9 °C is substantially lower than that of GaBr₃ (122 °C) and GaI₃ (212 °C).[6] This allows for easier sublimation and transport at reduced temperatures, which is critical for controlling deposition rates in MOCVD and other vapor phase epitaxy techniques.[11][12]
| Evidence Dimension | Melting Point |
| Target Compound Data | 77.9 °C |
| Comparator Or Baseline | GaBr₃: 122 °C; GaI₃: 212 °C |
| Quantified Difference | 44.1 °C lower than GaBr₃; 134.1 °C lower than GaI₃ |
| Conditions | Standard atmospheric pressure. |
The lower melting point and higher volatility reduce energy costs and simplify reactor design for semiconductor precursor applications, enabling finer control over thin-film growth.
Unlike many other metal halides, Gallium trichloride is soluble in nonpolar hydrocarbon solvents such as n-dodecane. This property allows for its efficient separation from solid mixtures containing aluminum trichloride (AlCl₃), a common impurity and a stronger Lewis acid.[9][10] In a solid-liquid extraction process using anhydrous n-dodecane, GaCl₃ can be selectively dissolved while AlCl₃ remains as a solid, a separation not feasible with weaker Lewis acids like InCl₃ which form insoluble adducts with GaCl₃.[9][10]
| Evidence Dimension | Solubility-based Extraction |
| Target Compound Data | Efficiently extracted by anhydrous n-dodecane from solid mixtures. |
| Comparator Or Baseline | AlCl₃ is insoluble and remains in the solid phase. InCl₃ and SbCl₃ inhibit extraction by forming insoluble ionic compounds with GaCl₃. |
| Quantified Difference | Enables selective extraction from AlCl₃, a separation not possible with InCl₃ or SbCl₃ under these conditions. |
| Conditions | Solid-liquid extraction with anhydrous n-dodecane solvent. |
This unique solubility provides a practical, non-aqueous route for purifying GaCl₃ or for recovering gallium from mixed metal chloride streams, which is a significant advantage in industrial processing and recycling.
Gallium trichloride functions as a milder Lewis acid compared to aluminum trichloride (AlCl₃) but is stronger than indium trichloride (InCl₃).[2][7][8] This intermediate acidity is advantageous in organic synthesis where stronger acids like AlCl₃ might cause unwanted side reactions or decomposition of sensitive substrates. Conversely, GaCl₃ is a stronger Lewis acid than AlCl₃ towards soft bases like thioethers (e.g., dimethyl sulfide), demonstrating its unique reactivity profile.[2] This allows for greater selectivity in reactions such as Friedel-Crafts alkylations and acylations, polymerization, and various cyclization reactions where precise control over catalytic activity is crucial.[4][13]
| Evidence Dimension | Relative Lewis Acidity |
| Target Compound Data | Milder than AlCl₃, stronger than InCl₃. |
| Comparator Or Baseline | Lewis acidity trend: AlCl₃ > GaCl₃ > InCl₃. |
| Quantified Difference | Occupies a distinct and synthetically useful position in the Group 13 Lewis acidity scale. |
| Conditions | General performance in Lewis acid-catalyzed organic reactions. |
For chemists and process developers, selecting GaCl₃ provides a balance of reactivity and selectivity that cannot be achieved by simply substituting with the more common and aggressive AlCl₃ or the weaker InCl₃.
Due to its favorable volatility and high reactivity, GaCl₃ is the primary industrial precursor for manufacturing Tri-Methyl-Gallium (TMG), a critical organometallic source for growing gallium nitride (GaN) and other gallium-based compound semiconductors via MOCVD.[4][14][15] Its physical properties allow for efficient conversion processes that are fundamental to the LED, laser diode, and high-frequency transistor industries.[4]
GaCl₃ is the right choice for organic reactions requiring a Lewis acid catalyst with moderate strength to avoid side reactions common with stronger acids like AlCl₃.[2][8] Its specific affinity for soft bases also allows for unique selectivity. This makes it particularly valuable in the synthesis of complex organic molecules in the pharmaceutical and fine chemical sectors where high yields and clean reaction profiles are paramount.[4]
The GaCl₃-NH₃ reaction system enables higher growth rates and higher growth temperatures for GaN crystals compared to the conventional GaCl-NH₃ system used in HVPE.[16] This is because the reaction with GaCl₃ has a larger negative change in free energy, providing a stronger driving force for crystallization, making it a preferred choice for research and development of next-generation bulk GaN substrates.[16][17]
The unique solubility of GaCl₃ in nonpolar organic solvents enables its selective extraction from mixtures containing other metal chlorides, particularly AlCl₃.[9][10] This property can be exploited in solvometallurgical processes for gallium recycling from industrial waste or for the production of high-purity gallium compounds, offering a more targeted purification route than traditional hydrometallurgical methods.
Corrosive